Home > Products > Screening Compounds P37399 > Tavilermide hydrochloride
Tavilermide hydrochloride - 1460213-99-3

Tavilermide hydrochloride

Catalog Number: EVT-10991302
CAS Number: 1460213-99-3
Molecular Formula: C24H33ClN6O11
Molecular Weight: 617.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tavilermide hydrochloride, known as Tavilermide, is a synthetic neurotrophin mimetic that acts as a partial agonist of the tropomyosin receptor kinase A (TrkA). It was developed primarily for therapeutic applications in ophthalmology, particularly for the treatment of dry eye disease. The compound is classified as a cyclic tripeptide and has shown promise in clinical trials for its ability to promote ocular surface healing and improve tear quality by activating the nerve growth factor receptor TrkA .

Source

Tavilermide was first synthesized by researchers at Texas A&M University, led by Burgess and colleagues, with the goal of creating effective TrkA agonists. The compound is currently under development by Mimetogen Pharmaceuticals, which is focusing on its formulation as an ophthalmic solution .

Classification
  • Type: Synthetic peptide
  • Drug Class: Neurotrophin mimetic
  • Target: TrkA receptor (Nerve growth factor receptor)
  • Clinical Indications: Dry eye disease, glaucoma .
Synthesis Analysis

Methods

The synthesis of Tavilermide involves several key steps that utilize standard peptide synthesis techniques. The initial synthesis was achieved through solid-phase peptide synthesis, a common method for producing cyclic peptides. This process allows for the precise control of peptide sequences and modifications.

Technical Details

  • Starting Materials: Amino acids and coupling reagents are used to build the peptide chain.
  • Cyclization: The cyclic structure is formed through intramolecular reactions that link specific amino acid residues.
  • Purification: The final product is purified using high-performance liquid chromatography to ensure high purity levels suitable for clinical applications .
Molecular Structure Analysis

Structure

Tavilermide hydrochloride has a molecular formula of C24H32N6O11C_{24}H_{32}N_{6}O_{11} and a molar mass of approximately 580.55 g/mol. Its structure features a cyclic tripeptide configuration that is crucial for its biological activity.

Data

  • CAS Registry Number: 263251-78-1
  • InChIKey: DVJXNXPFYJIACK-ULQDDVLXSA-N
  • SMILES Notation: Specific structural notations can be used to represent its molecular structure in computational chemistry tools .
Chemical Reactions Analysis

Reactions

Tavilermide undergoes various chemical reactions typical of peptide compounds, including hydrolysis and oxidation. These reactions can affect its stability and efficacy.

Technical Details

  • Stability Testing: Studies have shown that Tavilermide exhibits proteolytic stability, which is crucial for maintaining its therapeutic effects in biological systems.
  • Degradation Pathways: Understanding potential degradation pathways helps in formulating stable ophthalmic solutions .
Mechanism of Action

Tavilermide acts primarily by activating the TrkA receptor, which plays a vital role in neuronal survival and function. By mimicking nerve growth factor, Tavilermide promotes healing in the ocular surface and enhances tear production.

Process

  1. Receptor Binding: Tavilermide binds to the TrkA receptor on target cells.
  2. Signal Transduction: This binding initiates intracellular signaling cascades that lead to cellular responses beneficial for ocular health.
  3. Clinical Effects: The activation of TrkA has been linked to improvements in symptoms associated with dry eye disease, such as corneal staining and tear film stability .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tavilermide typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and various organic solvents, making it suitable for formulation as an ophthalmic solution.

Chemical Properties

  • pH Stability: Formulations are designed to maintain a physiological pH range (around 7.0).
  • Osmolality: The osmolality of Tavilermide solutions is optimized to match that of human tears to minimize irritation upon administration .
Applications

Tavilermide's primary application is in the treatment of dry eye disease, where it aims to improve patient outcomes through enhanced tear production and ocular surface healing. It is currently undergoing multiple clinical trials:

  • Phase III Trials: Focused on evaluating efficacy and safety in patients with dry eye disease.
  • Phase I Trials: Investigating its potential use in treating glaucoma .
Introduction to Tavilermide Hydrochloride

Discovery and Development Trajectory

Tavilermide hydrochloride, initially designated MIM-D3, emerged from pioneering research in peptidomimetic chemistry at Texas A&M University under Professor Burgess in 1998. The compound was rationally designed through cyclo-organopeptide synthesis strategies aimed at mimicking neurotrophin β-turn structures, representing a deliberate departure from random screening approaches [2] [4]. Mimetogen Pharmaceuticals acquired the compound and advanced it through systematic clinical development with a primary focus on ophthalmic applications, particularly dry eye disease. The developmental pathway has been characterized by rigorous concentration optimization, progressing from initial 1% formulations to the clinically advanced 5% ophthalmic solution [1] [9].

The clinical development program has encompassed multiple phases:

  • Phase 2 (2013): Demonstrated statistically significant improvements (p<0.05) in both signs and symptoms of dry eye disease with 1% and 5% formulations in 150 subjects under controlled adverse environment conditions [1].
  • Phase 3 (2020): Completed trials in collaboration with Bausch + Lomb and Allergan, confirming clinically relevant efficacy for the 5% formulation in a 500-subject study. This trial established statistically significant improvements in primary endpoints (corneal fluorescein staining and ocular dryness) with onset of effect observed at 2-8 weeks [1] [9].
  • Expanded Phase 3 (MIM-728 Trial): Enrolled 600 patients to evaluate 5% tavilermide versus 1% and vehicle, with primary endpoints focusing on Eye Dryness Score (visual analog scale) and corneal fluorescein staining [9].

Table 1: Key Milestones in Tavilermide Development

YearDevelopment StageSignificance
1998Initial SynthesisDesigned as TrkA-targeting peptidomimetic by Burgess laboratory
2011Preclinical ValidationDemonstrated stimulation of mucin secretion in conjunctival cells [7]
2013Phase 2 Trial CompletionEstablished efficacy of 1% and 5% solutions in dry eye patients [1]
2020Phase 3 Environmental StudyConfirmed efficacy of 5% solution in 500-subject trial [1]
2020MIM-728 Trial EnrollmentInitiated pivotal Phase 3 study comparing 5%, 1%, and vehicle [9]

The compound has been evaluated in over 900 patients across clinical trials with no reported safety concerns, establishing a robust efficacy and tolerability profile [1]. Beyond dry eye disease, tavilermide has entered Phase 1 clinical investigation for glaucoma, exploring its neuroprotective potential in retinal degenerative conditions [2] [7].

Structural Classification as a Cyclic Tripeptide Mimetic

Tavilermide hydrochloride (chemical name: 3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid hydrochloride) belongs to the structural class of cyclic tripeptide mimetics. Its molecular formula is C~24~H~33~ClN~6~O~11~ with a molar mass of 580.551 g·mol⁻¹ [2] [6]. The compound features a macrocyclic architecture comprising three amino acid-derived residues constrained within a 15-membered ring system. This conformation precisely mimics the β-turn structures of nerve growth factor, particularly loops (i)-(iii) that function as hot spots for tropomyosin receptor kinase A interactions [4] [8].

The structural design incorporates critical pharmacophoric elements:

  • Neurotrophin-mimetic domains: Spatial orientation of key functional groups (carboxylates, amides) that recapitulate the topological arrangement of nerve growth factor's receptor-binding epitopes [4]
  • Synthetic stability features: Cyclic structure confers resistance to proteolytic degradation compared to linear peptides, enhancing ocular surface retention [7]
  • Stereochemical specificity: Absolute stereochemistry (5S,8S,11S) is essential for tropomyosin receptor kinase A binding and functional activity, as confirmed through structure-activity relationship studies [4] [8]

Table 2: Molecular Properties of Tavilermide Hydrochloride

PropertySpecification
Chemical FormulaC~24~H~33~ClN~6~O~11~
Molar Mass580.551 g·mol⁻¹
CAS NumberNot publicly disclosed in sources
Structure TypeMacrocyclic tripeptide mimetic
Key Functional GroupsCarboxylic acids, nitroaromatic, aminobutyl side chain
Spatial Configuration(5S,8S,11S) stereochemistry
Solubility CharacteristicsWater-soluble for ophthalmic formulation [7]

Recent structural innovations include fluorescent analogs incorporating BODIPY fluorophores (e.g., compound 5c(ii)), developed through novel Chemical Linkage of Peptides onto Scaffolds chemistry. These derivatives retain biological activity while enabling cellular localization studies through intrinsic fluorescence, providing valuable research tools for investigating Trk receptor binding dynamics [4] [8].

Research Significance in Neurotrophin Receptor Targeting

Tavilermide represents a paradigm shift in neurotrophin receptor pharmacology as the first synthetic small-molecule partial agonist of tropomyosin receptor kinase A. Its research significance extends across multiple domains of receptor-targeted therapeutics:

Mechanistic Innovation: Unlike recombinant nerve growth factor (e.g., cenegermin), which exhibits poor pharmacokinetic properties including rapid systemic clearance and blood-retinal barrier impermeability, tavilermide's low molecular weight (580 Da) enables superior ocular penetration and stability. As a partial agonist, it activates tropomyosin receptor kinase A signaling without inducing the hyperalgesia and downstream signaling complications associated with full receptor activation by nerve growth factor [4] [7] [8]. This pharmacological profile offers a critical therapeutic advantage: harnessing beneficial neurotrophic signaling while avoiding the adverse effects that have limited clinical applications of neurotrophin proteins.

Multifactorial Therapeutic Actions: Research has elucidated tavilermide's integrated mechanisms in ocular surface health:

  • Tear Film Enhancement: Preclinical studies demonstrate tavilermide stimulates conjunctival goblet cell mucin secretion (4-fold increase in animal models), crucial for tear film stability and ocular surface lubrication [7]
  • Neural Integrity Support: Promotes corneal nerve fiber maintenance and function within the lacrimal functional unit, addressing neurosensory abnormalities in dry eye disease [1] [7]
  • Anti-Inflammatory Modulation: Downregulates nuclear factor kappa B translocation and upregulates tumor necrosis factor alpha-induced protein 3 and prostaglandin E receptor 4 expression, disrupting the inflammatory cascade in dry eye disease pathogenesis [8]
  • Ocular Surface Repair: Accelerates corneal epithelial healing through tropomyosin receptor kinase A-mediated proliferative and differentiation signals [1] [7]

Therapeutic Expansion Potential: While initially developed for dry eye disease, tavilermide's neurotrophic mechanism supports exploration in other ophthalmic indications:

  • Glaucoma: Phase 1 trials investigate neuroprotective effects on retinal ganglion cells, potentially complementing intraocular pressure-lowering therapies [2] [7]
  • Retinal Degenerations: Preclinical data suggest protective effects against oxidative stress-induced apoptosis in retinal pigment epithelial cells, relevant for age-related macular degeneration and retinitis pigmentosa [7]
  • Neurotrophic Keratitis: Demonstrated corneal healing properties position tavilermide as a potential alternative to recombinant nerve growth factor, with advantages in stability and administration [4] [7]

The compound has catalyzed broader interest in Trk receptor pharmacology, inspiring development of next-generation agonists targeting tropomyosin receptor kinase C (C1) and pan-Trk (pan) receptors. Recent research indicates these analogs may offer enhanced efficacy in dry eye models through complementary mechanisms, suggesting that tavilermide represents the pioneering member of a novel therapeutic class with expanding clinical potential [8].

Properties

CAS Number

1460213-99-3

Product Name

Tavilermide hydrochloride

IUPAC Name

3-[(5S,8S,11S)-8-(4-aminobutyl)-5-(carboxymethylcarbamoyl)-16-nitro-7,10,13-trioxo-2-oxa-6,9,12-triazabicyclo[12.4.0]octadeca-1(14),15,17-trien-11-yl]propanoic acid;hydrochloride

Molecular Formula

C24H33ClN6O11

Molecular Weight

617.0 g/mol

InChI

InChI=1S/C24H32N6O11.ClH/c25-9-2-1-3-15-23(37)29-17(22(36)26-12-20(33)34)8-10-41-18-6-4-13(30(39)40)11-14(18)21(35)27-16(24(38)28-15)5-7-19(31)32;/h4,6,11,15-17H,1-3,5,7-10,12,25H2,(H,26,36)(H,27,35)(H,28,38)(H,29,37)(H,31,32)(H,33,34);1H/t15-,16-,17-;/m0./s1

InChI Key

IHXKKAUOKMTRIF-FRKSIBALSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(C(=O)NC(C(=O)NC1C(=O)NCC(=O)O)CCCCN)CCC(=O)O.Cl

Isomeric SMILES

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H]1C(=O)NCC(=O)O)CCCCN)CCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.